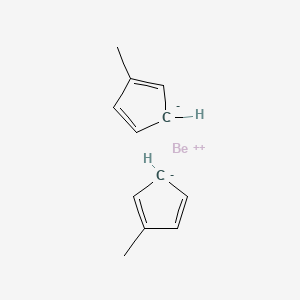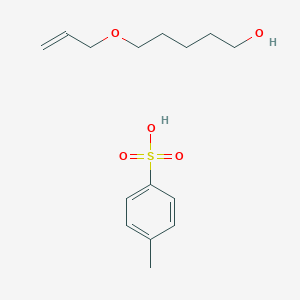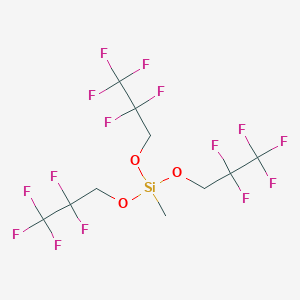![molecular formula C9H11NO4 B14268063 Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- CAS No. 139884-17-6](/img/structure/B14268063.png)
Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzene, where a methoxymethoxy group is attached to the benzene ring at the 1-position, and a nitro group is attached at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- typically involves the nitration of a suitable benzene derivative. One common method is the nitration of Benzene, 1-[(methoxymethoxy)methyl]- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The methoxymethoxy group may also influence the compound’s solubility and reactivity, affecting its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-[(methoxymethoxy)methyl]-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzene, 1-methoxy-4-methyl-: Has a methoxy group instead of a methoxymethoxy group, leading to different chemical properties.
Benzene, 1-methoxy-2-methyl-: The position of the methoxy group affects its reactivity and interactions.
Uniqueness
Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- is unique due to the presence of both the methoxymethoxy and nitro groups, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
139884-17-6 |
|---|---|
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1-(methoxymethoxymethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-13-7-14-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
WDAZNWDQLWNNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)








![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)


